2-Aminobut-3-yn-1-ol hydrochloride

Description

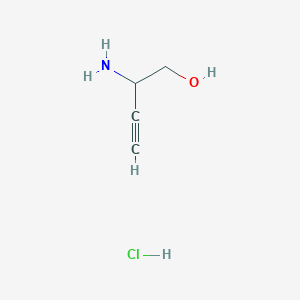

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminobut-3-yn-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO.ClH/c1-2-4(5)3-6;/h1,4,6H,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXAXGYGXKDYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864058-21-8 | |

| Record name | 2-aminobut-3-yn-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Potential of a Unique Structural Motif

An In-depth Technical Guide to (S)-2-aminobut-3-yn-1-ol hydrochloride (CAS 898818-92-3)

A Note on the State of Research: (S)-2-aminobut-3-yn-1-ol hydrochloride is a chiral molecule with significant potential in medicinal chemistry and drug development. However, as of the writing of this guide, publicly available research specifically detailing its synthesis, properties, and applications is limited. Therefore, this guide will provide a comprehensive overview of the known information and, where necessary, draw upon established principles and data from structurally analogous compounds, such as propargylamines and ornithine analogues, to present a well-rounded and scientifically grounded perspective for researchers.

(S)-2-aminobut-3-yn-1-ol hydrochloride belongs to the class of propargylamines, organic compounds that feature a terminal alkyne group adjacent to an amino group. This structural motif is of significant interest in medicinal chemistry due to its ability to act as a key pharmacophore in a variety of biologically active molecules.[1] The propargylamine moiety is found in several marketed drugs and is known to participate in covalent and non-covalent interactions with enzyme targets.[2][3]

The specific structure of (S)-2-aminobut-3-yn-1-ol hydrochloride, with its primary alcohol, chiral amine, and terminal alkyne, suggests its potential as a versatile building block in organic synthesis and as a candidate for biological screening, particularly as an enzyme inhibitor.

Physicochemical Properties

Based on available supplier data and computational predictions, the key physicochemical properties of (S)-2-aminobut-3-yn-1-ol hydrochloride are summarized below.[4][5]

| Property | Value | Source |

| CAS Number | 898818-92-3 | [4][5] |

| Molecular Formula | C4H8ClNO | [4][5] |

| Molecular Weight | 121.57 g/mol | [4] |

| IUPAC Name | (2S)-2-aminobut-3-yn-1-ol;hydrochloride | [5] |

| Canonical SMILES | C#CCO.Cl | [5] |

| InChI Key | RYXAXGYGXKDYOX-WCCKRBBISA-N | [5] |

Synthesis and Characterization

Proposed Synthetic Pathway: A³ Coupling

A potential retrosynthetic analysis suggests that the target molecule can be synthesized from simple, commercially available starting materials: formaldehyde, acetylene, and ammonia, followed by chiral resolution.

A more direct and stereocontrolled approach would involve the use of a chiral ammonia equivalent or a chiral auxiliary. A generalized workflow for the synthesis is depicted below.

Caption: Proposed A³ coupling synthesis workflow.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of (S)-2-aminobut-3-yn-1-ol hydrochloride. This protocol should be adapted and optimized by experienced synthetic chemists in a controlled laboratory setting.

-

Reaction Setup: To a solution of a suitable copper(I) catalyst (e.g., CuI) in a polar aprotic solvent (e.g., THF or dioxane) under an inert atmosphere (e.g., nitrogen or argon), add the chiral amine source.

-

Addition of Reagents: Cool the reaction mixture to 0 °C. Bubble acetylene gas through the solution for a predetermined period. Add formaldehyde (as paraformaldehyde or a solution) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

-

Deprotection (if necessary): If a protected chiral amine was used, the protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group).

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a stoichiometric amount of hydrochloric acid (as a solution in a compatible solvent) to precipitate the hydrochloride salt.

-

Isolation and Characterization: The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum. The final product should be characterized by NMR, IR, mass spectrometry, and chiral HPLC to confirm its structure and enantiomeric purity.

Analytical Characterization

While specific spectral data is not publicly available, a commercial supplier, Synblock, indicates the availability of NMR, HPLC, and LC-MS data for their product.[4] Researchers should obtain a certificate of analysis from their supplier for detailed characterization data.

Potential Mechanism of Action and Biological Relevance

The structural similarity of (S)-2-aminobut-3-yn-1-ol to the amino acid ornithine suggests that it may act as an inhibitor of ornithine decarboxylase (ODC).[7][8] ODC is a critical, rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[9] Elevated levels of polyamines are associated with various cancers, making ODC a key target for anticancer drug development.[9]

Ornithine Decarboxylase Inhibition

Propargylamine-containing compounds are known to act as irreversible enzyme inhibitors.[3] The terminal alkyne can be acted upon by the enzyme, leading to the formation of a highly reactive intermediate that covalently binds to the enzyme's active site, leading to its inactivation.

Caption: Postulated mechanism of ODC inhibition.

Broader Biological Activities of Propargylamines

Beyond ODC, propargylamines are known to inhibit other enzymes, most notably monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters.[10][11] This suggests that (S)-2-aminobut-3-yn-1-ol hydrochloride could be screened against a panel of enzymes to determine its inhibitory profile.

Applications in Research and Drug Development

Given its structure and potential biological activity, (S)-2-aminobut-3-yn-1-ol hydrochloride can be a valuable tool for researchers in several areas:

-

Enzyme Inhibition Studies: As a potential ODC inhibitor, it can be used in in vitro and in cell-based assays to study the role of polyamine biosynthesis in various disease models, particularly in oncology.[9][12]

-

Medicinal Chemistry: The primary alcohol and the terminal alkyne provide functional handles for further chemical modification, making it a useful scaffold for the development of more potent and selective inhibitors or other biologically active molecules.[1]

-

Chemical Biology: The alkyne group can be used in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach fluorescent probes or affinity tags, enabling the study of its cellular targets and distribution.

Safety and Handling

As with all amine and alkyne-containing compounds, (S)-2-aminobut-3-yn-1-ol hydrochloride should be handled with appropriate safety precautions in a well-ventilated fume hood.[13][14][15][16]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Toxicity: Alkylamines can be toxic if inhaled, ingested, or absorbed through the skin.[13] They can also be corrosive and cause burns to the skin and eyes.[13]

-

Flammability: While not highly flammable, propargylamines can be combustible. Store away from heat and open flames.

-

Storage: Keep in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and emergency procedures.

Conclusion

(S)-2-aminobut-3-yn-1-ol hydrochloride is a chiral propargylamine with significant, albeit largely unexplored, potential in chemical biology and drug discovery. Its structural analogy to ornithine strongly suggests its potential as an inhibitor of ornithine decarboxylase, a key target in cancer therapy. While direct research on this specific molecule is currently sparse, the established chemistry and biology of propargylamines and ODC inhibitors provide a solid foundation for future investigations. This guide serves as a starting point for researchers looking to explore the synthetic utility and biological activity of this promising compound.

References

-

Bey, P., Danzin, C., Van Dorsselaer, V., Mamont, P., Jung, M., & Tardif, C. (1978). Analogues of Ornithine as Inhibitors of Ornithine Decarboxylase. New Deductions Concerning the Topography of the Enzyme's Active Site. Journal of Medicinal Chemistry, 21(1), 50-55. [Link]

-

Bolea, I., Gella, A., & Unzeta, M. (2013). Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study. Bioorganic & Medicinal Chemistry, 21(23), 7379-7391. [Link]

-

Bala, V., & Sharma, M. (2018). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry, 61(21), 9645-9661. [Link]

-

Bey, P., Danzin, C., Van Dorsselaer, V., Mamont, P., Jung, M., & Tardif, C. (1978). Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site. Journal of Medicinal Chemistry, 21(1), 50-55. [Link]

-

ResearchGate. (n.d.). Propargylamines with biological activities. ResearchGate. [Link]

-

ResearchGate. (2021). Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study. ResearchGate. [Link]

-

Nair, A. G., & Sreejith, S. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(36), 22165-22183. [Link]

-

ResearchGate. (n.d.). Some propargylamine derivatives discussed in the text. ResearchGate. [Link]

-

American Chemical Society. (1978). Analogs of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site. Journal of Medicinal Chemistry. [Link]

-

PubMed. (2023). Propargylamine: an important moiety in drug discovery. PubMed. [Link]

-

Cloud-SDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide. Cloud-SDS. [Link]

-

Longdom Publishing. (n.d.). Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Longdom Publishing. [Link]

-

PubMed. (2018). Discovery of novel propargylamine-modified 4-aminoalkyl imidazole substituted pyrimidinylthiourea derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed. [Link]

-

Frontiers. (2018). Propargylamine-Monoamine Oxidase Adduct. Frontiers in Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. ResearchGate. [Link]

-

PubMed Central. (2012). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central. [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

-

Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [Link]

-

PubChem. (n.d.). (S)-2-aminobut-3-en-1-ol hydrochloride. PubChem. [Link]

-

PubChemLite. (n.d.). 2-aminobut-3-yn-1-ol hydrochloride. PubChemLite. [Link]

Sources

- 1. Propargylamine: an important moiety in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 2. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. CAS 898818-92-3 | (S)-2-Aminobut-3-yn-1-ol hydrochloride - Synblock [synblock.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. longdom.org [longdom.org]

- 13. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 14. alkylamines.com [alkylamines.com]

- 15. diplomatacomercial.com [diplomatacomercial.com]

- 16. diplomatacomercial.com [diplomatacomercial.com]

An In-Depth Technical Guide to (2S)-2-aminobut-3-yn-1-ol hydrochloride: A Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2S)-2-aminobut-3-yn-1-ol hydrochloride, a valuable chiral building block in modern organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is not extensively available in public literature, this guide synthesizes confirmed chemical information with established principles of related chiral propargylamines to offer insights into its properties, synthesis, and potential applications.

Core Chemical Identity and Physicochemical Properties

(2S)-2-aminobut-3-yn-1-ol hydrochloride is a chiral organic compound featuring a primary alcohol, a primary amine, and a terminal alkyne functional group. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient reagent for various chemical transformations.

Table 1: Chemical and Physical Properties of (2S)-2-aminobut-3-yn-1-ol hydrochloride

| Property | Value | Source |

| CAS Number | 898818-92-3 | [1][2][3] |

| Molecular Formula | C4H8ClNO | [2][3] |

| Molecular Weight | 121.57 g/mol | [3] |

| IUPAC Name | (2S)-2-aminobut-3-yn-1-ol;hydrochloride | [2] |

| Canonical SMILES | C#CCO.Cl | [2] |

| InChI Key | RYXAXGYGXKDYOX-WCCKRBBISA-N | [2] |

| Appearance | Inferred to be a white to off-white solid | N/A |

| Solubility | Inferred to be soluble in water and polar organic solvents | N/A |

| Melting Point | Not available in public literature. | N/A |

| Boiling Point | Not available in public literature. | N/A |

Note: Some physical properties are inferred based on the structure and properties of similar small molecule hydrochloride salts and are not yet experimentally determined in publicly available literature.

Synthesis of (2S)-2-aminobut-3-yn-1-ol hydrochloride: A Plausible Synthetic Route

The following proposed synthesis is a multi-step process designed to yield the target compound with high enantiomeric purity.

Proposed Synthetic Workflow

Caption: Proposed Synthetic Workflow for (2S)-2-aminobut-3-yn-1-ol hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

PART 1: Synthesis of N-Boc-(S)-serinal

-

Protection of (S)-Serine methyl ester: To a solution of (S)-Serine methyl ester hydrochloride in dichloromethane (DCM), add triethylamine (Et3N) at 0 °C. To this mixture, add a solution of di-tert-butyl dicarbonate (Boc2O) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight. The causality for this step is to protect the amino group to prevent side reactions in subsequent steps.

-

Weinreb Amide Formation: Dissolve the purified N-Boc-(S)-Serine methyl ester in anhydrous tetrahydrofuran (THF). In a separate flask, prepare a solution of N,O-Dimethylhydroxylamine hydrochloride and isopropylmagnesium chloride (i-PrMgCl) in THF at 0 °C. Add this solution to the ester solution and stir at room temperature. The Weinreb amide is a stable intermediate that can be cleanly reduced to the aldehyde.

-

Reduction to Aldehyde: Dissolve the N-Boc-(S)-serinal Weinreb amide in anhydrous toluene and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H) dropwise, maintaining the temperature below -70 °C. The low temperature is critical to prevent over-reduction to the alcohol.

PART 2: Synthesis and Deprotection of the Target Compound

-

Alkynylation: To a solution of ethynylmagnesium bromide in THF at 0 °C, add a solution of N-Boc-(S)-serinal in THF dropwise. The alkynyl Grignard reagent acts as a nucleophile, attacking the aldehyde to form the desired propargylic alcohol.

-

Deprotection and Salt Formation: Dissolve the purified N-Boc-(S)-2-aminobut-3-yn-1-ol in a minimal amount of dioxane. Add a solution of hydrochloric acid in dioxane. The product, (2S)-2-aminobut-3-yn-1-ol hydrochloride, will precipitate and can be collected by filtration. This final step removes the Boc protecting group and forms the stable hydrochloride salt.

Potential Applications in Drug Discovery and Development

The unique structural features of (2S)-2-aminobut-3-yn-1-ol hydrochloride make it a highly versatile building block with significant potential in several areas of research and development.

Chiral Building Block for Complex Molecule Synthesis

The primary application of this compound is as a chiral synthon. The presence of three distinct functional groups (amine, alcohol, and alkyne) at or adjacent to a stereocenter allows for the stereocontrolled introduction of this fragment into larger, more complex molecules. This is particularly valuable in the synthesis of pharmaceuticals and natural products where specific stereochemistry is crucial for biological activity.

Utility in "Click Chemistry"

The terminal alkyne group makes (2S)-2-aminobut-3-yn-1-ol hydrochloride an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent ligation of this building block to molecules containing an azide functional group, forming a stable triazole linkage. This has broad applications in bioconjugation, materials science, and drug discovery.

Caption: Conceptual workflow of a "Click Chemistry" reaction.

Potential Biological Activity

Propargylamines are a known pharmacophore in a variety of biologically active compounds. While the specific biological targets of (2S)-2-aminobut-3-yn-1-ol hydrochloride have not been reported, its structural similarity to other propargylamines suggests potential for interaction with various enzymes and receptors. Further research is warranted to explore its potential as an inhibitor of enzymes such as monoamine oxidases or as a ligand for neurotransmitter receptors.

Safety and Handling

As with any chemical reagent, (2S)-2-aminobut-3-yn-1-ol hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

(2S)-2-aminobut-3-yn-1-ol hydrochloride is a promising and versatile chiral building block with significant potential for applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex, high-value molecules. While detailed experimental data is currently limited, the inferred properties and proposed synthetic route provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing compound.

References

Sources

The Unseen Architect: A Technical Guide to 2-Aminobut-3-yn-1-ol Hydrochloride in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the technical intricacies of 2-Aminobut-3-yn-1-ol hydrochloride (C4H8ClNO), a chiral propargylamine that, while not a household name, represents a cornerstone building block in the edifice of modern medicinal chemistry. Its unique structural amalgamation of a primary alcohol, a chiral amine, and a reactive terminal alkyne makes it a molecule of significant interest for the development of novel therapeutics. We will dissect its synthesis, characterization, and burgeoning applications, providing not just protocols, but the scientific rationale that underpins its utility.

Molecular Architecture and Physicochemical Landscape

This compound is a chiral molecule, existing as (S) and (R) enantiomers. The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it amenable to a variety of experimental conditions.

| Property | Value | Source |

| Molecular Formula | C4H8ClNO | [1], [2], [3] |

| Molecular Weight | 121.57 g/mol | [1], [2] |

| Appearance | White to off-white solid | |

| Chirality | Exists as (S) and (R) enantiomers | [3] |

| Key Functional Groups | Primary alcohol (-OH), Primary amine (-NH2), Terminal alkyne (-C≡CH) | Inferred from structure |

The propargylamine moiety is a particularly noteworthy feature. This functional group is a well-established pharmacophore, present in a number of approved drugs, particularly those targeting neurological disorders.[4][5][6] The terminal alkyne is a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which is a powerful tool for drug conjugation and the synthesis of complex molecular architectures.

The Art of Asymmetric Synthesis: Crafting Enantiopurity

A prevalent and effective strategy involves the asymmetric addition of an alkynyl nucleophile to a chiral imine or imine equivalent. The use of a chiral auxiliary, such as Ellman's sulfinamide, is a well-established method for achieving high diastereoselectivity.

Here, we propose a validated, multi-step workflow for the synthesis of the (S)-enantiomer:

Proposed Synthetic Workflow

Caption: Proposed asymmetric synthesis of (S)-2-Aminobut-3-yn-1-ol hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Formation of the Chiral N-Sulfinylimine

-

To a solution of (S)-Garner's aldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add (R)-tert-butanesulfinamide (1.05 eq).

-

Add a dehydrating agent, such as anhydrous copper(II) sulfate (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) for the disappearance of the starting aldehyde.

-

Upon completion, filter the reaction mixture through celite and concentrate under reduced pressure to yield the crude N-sulfinylimine, which can often be used in the next step without further purification.

Causality behind Experimental Choices: The use of a chiral sulfinamide auxiliary, such as (R)-tert-butanesulfinamide, allows for the diastereoselective addition of the nucleophile in the subsequent step. The configuration of the auxiliary directs the approach of the incoming nucleophile, leading to a high degree of stereocontrol.

Step 2: Diastereoselective Alkynylation

-

Prepare a solution of lithium acetylide by bubbling acetylene gas through a solution of n-butyllithium in anhydrous tetrahydrofuran (THF) at -78 °C.

-

To this solution, add a solution of the crude N-sulfinylimine from Step 1 in anhydrous THF dropwise at -78 °C.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Warm the mixture to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality behind Experimental Choices: The low temperature (-78 °C) is crucial for maintaining the stereochemical integrity of the reactants and intermediates, preventing side reactions and promoting high diastereoselectivity.

Step 3: Deprotection and Salt Formation

-

Dissolve the purified N-sulfinyl propargylamine from Step 2 in methanol.

-

Add a solution of hydrochloric acid in methanol (e.g., 2 M) and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure to yield the crude hydrochloride salt.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the pure (S)-2-Aminobut-3-yn-1-ol hydrochloride.

Self-Validating System: The success of each step can be validated by standard analytical techniques. The formation of the imine and the final product can be confirmed by NMR and mass spectrometry, while the diastereomeric and enantiomeric purity can be determined by chiral HPLC analysis.

Analytical Characterization: A Molecular Fingerprint

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the acetylenic proton, the chiral methine proton, the methylene protons adjacent to the hydroxyl group, and the protons of the amino group. The hydrochloride salt form may lead to broadening of the amine and hydroxyl proton signals. |

| ¹³C NMR | Signals for the two acetylenic carbons, the chiral carbon bearing the amino group, and the carbon bearing the hydroxyl group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (C4H7NO) and potentially a fragment corresponding to the loss of water. |

| Chiral HPLC | Separation of the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine, the C≡C stretch of the alkyne, and the C-H stretch of the terminal alkyne. |

While a publicly available, fully assigned NMR spectrum for this specific compound is not readily found, the expected chemical shifts can be predicted based on analogous structures. For hydrochloride salts of amino alcohols, the chemical shifts of carbons adjacent to the nitrogen and oxygen atoms are informative for distinguishing between the salt and free base forms.[7][8]

Applications in Drug Discovery and Development: A Versatile Scaffold

The true value of this compound lies in its potential as a versatile building block for the synthesis of biologically active molecules. The propargylamine moiety is a key feature in several drugs, particularly those targeting monoamine oxidase (MAO) enzymes.

Monoamine Oxidase (MAO) Inhibition

Propargylamines are a well-known class of irreversible MAO inhibitors.[6] Drugs like selegiline and rasagiline, which contain a propargylamine functional group, are used in the treatment of Parkinson's disease.[9][10] The mechanism of inhibition involves the covalent modification of the FAD cofactor of the MAO enzyme by the reactive propargylamine moiety.[11]

Caption: General mechanism of MAO inhibition by propargylamines.

This compound can serve as a starting material for the synthesis of novel MAO inhibitors with potentially improved selectivity and pharmacokinetic profiles. The chiral nature of the molecule allows for the exploration of stereospecific interactions with the enzyme's active site.

A Building Block for Complex Molecules

Beyond its potential as a standalone pharmacophore, the functional groups of this compound offer multiple points for chemical modification, making it a valuable intermediate in the synthesis of more complex drug candidates.

-

The Amine Group: Can be acylated, alkylated, or used in the formation of various heterocyclic structures.

-

The Hydroxyl Group: Can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid.

-

The Alkyne Group: Is a prime candidate for "click chemistry" reactions, allowing for the facile conjugation to other molecules, such as peptides, antibodies, or fluorescent probes.

This trifecta of reactive sites makes this compound a powerful tool for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Future Perspectives

The full potential of this compound in drug discovery is yet to be fully realized. Future research in the following areas could be particularly fruitful:

-

Development of Novel Neuroprotective Agents: Leveraging the propargylamine moiety for the design of new treatments for neurodegenerative diseases beyond MAO inhibition.

-

Synthesis of Novel Heterocyclic Scaffolds: Utilizing the multiple functional groups to construct novel and diverse heterocyclic libraries for screening against a wide range of biological targets.

-

Application in Bioconjugation: Employing the terminal alkyne for the development of antibody-drug conjugates (ADCs) or other targeted therapeutic agents.

References

- Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200.

- Manujyothi, R., Aneeja, T., & Anilkumar, G. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(35), 21557-21575.

- Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structural insights into the mechanism of amine oxidation by monoamine oxidases A and B. Archives of biochemistry and biophysics, 464(2), 269–276.

- Maruyama, W., Naoi, M. (2002). Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes.

- Olanow, C. W. (2006). Rationale for considering that propargylamines might be neuroprotective in Parkinson's disease. Neurology, 66(10 Suppl 4), S69-79.

- Albreht, A., Ramsay, R. R., & Pavlin, M. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in chemistry, 6, 419.

- Zielińska-Pisklak, M. A., Pisklak, D. M., & Wawer, I. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic resonance in chemistry: MRC, 49(5), 284–290.

Sources

- 1. A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Cu-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters for the construction of linear chiral N,O-ketals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to (S)-2-Aminobut-3-yn-1-ol Hydrochloride: A Chiral Propargylamine Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Propargylamines

(S)-2-Aminobut-3-yn-1-ol hydrochloride is a chiral molecule belonging to the propargylamine class of compounds. The propargylamine motif is of significant interest in medicinal chemistry and drug discovery due to its versatile reactivity and presence in numerous biologically active molecules.[1] The unique combination of a terminal alkyne, a primary amine, and a primary alcohol, all arranged around a chiral center, makes this compound a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the known physical and chemical properties, analytical methodologies, and potential applications of (S)-2-Aminobut-3-yn-1-ol hydrochloride, offering insights for its use in research and development.

Physicochemical Properties

While extensive experimental data for (S)-2-Aminobut-3-yn-1-ol hydrochloride is not widely available in public literature, its core physicochemical properties can be summarized from supplier information and extrapolated from related compounds.

| Property | Value | Source |

| CAS Number | 898818-92-3 | [2][3] |

| Molecular Formula | C4H8ClNO | [2][3] |

| Molecular Weight | 121.57 g/mol | [2][3] |

| Appearance | White to yellow solid | [4] |

| Melting Point | Not specified. | |

| Boiling Point | Not specified. | |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | |

| Storage | 2-8 °C, sealed in a dry place. | [4] |

Note: The lack of specific, publicly available experimental data for properties like melting point, boiling point, and solubility necessitates experimental determination for any application requiring this information.

Spectroscopic and Chromatographic Analysis: A Predictive Overview

Detailed experimental spectra for (S)-2-Aminobut-3-yn-1-ol hydrochloride are not readily found in the public domain. However, based on its structure, the expected spectroscopic features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The terminal alkyne proton (≡C-H) would likely appear as a singlet around 2-3 ppm. The protons on the carbon bearing the amino and hydroxyl groups (-CH(NH₂)- and -CH₂OH) would likely appear as multiplets in the 3-4 ppm region. The hydroxyl and amino protons are expected to be broad signals and their chemical shifts can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four carbon atoms. The alkyne carbons (C≡C) would appear in the range of 70-90 ppm. The carbon attached to the nitrogen and oxygen (C-N/O) would be expected around 50-60 ppm, and the carbon of the hydroxymethyl group (-CH₂OH) would likely be in a similar region.

Infrared (IR) Spectroscopy

The IR spectrum of (S)-2-Aminobut-3-yn-1-ol hydrochloride is expected to exhibit characteristic absorption bands for its functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[5]

-

N-H stretch: A medium intensity band in the 3300-3500 cm⁻¹ region, potentially appearing as two peaks for the primary amine.[5]

-

C≡C-H stretch (terminal alkyne): A sharp, weak to medium intensity band around 3300 cm⁻¹.[5][6]

-

C≡C stretch: A weak, sharp band around 2100-2260 cm⁻¹.[6]

-

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the molecule would likely exhibit fragmentation patterns characteristic of amino alcohols. Common fragmentation pathways could include the loss of water (H₂O), ammonia (NH₃), or the hydroxymethyl group (-CH₂OH). The exact fragmentation will depend on the ionization technique used.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques for assessing the purity of (S)-2-Aminobut-3-yn-1-ol hydrochloride. Due to its polar nature, reversed-phase chromatography with a polar-modified column or hydrophilic interaction liquid chromatography (HILIC) would likely be effective for its separation and analysis.

Synthesis and Stereochemistry

The synthesis of chiral propargylamines like (S)-2-Aminobut-3-yn-1-ol hydrochloride often involves stereoselective methods to control the configuration of the chiral center. A common approach is the asymmetric addition of a metal acetylide to an amino aldehyde or a related electrophile.

The stereochemistry of the final product is crucial, as different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicological profiles.[7][8][9][10] The "(S)" designation in (S)-2-Aminobut-3-yn-1-ol hydrochloride specifies the absolute configuration at the C2 chiral center.

Applications and Biological Relevance

While specific biological activities for (S)-2-Aminobut-3-yn-1-ol hydrochloride are not extensively documented, the propargylamine scaffold is a key component in many compounds with a wide range of therapeutic applications.

-

Enzyme Inhibition: The terminal alkyne can act as a "warhead" for the irreversible inhibition of certain enzymes. Propargylamine derivatives have been investigated as inhibitors of monoamine oxidases (MAOs) for the treatment of neurodegenerative diseases.[11] It is plausible that derivatives of 2-aminobut-3-yn-1-ol could be explored as inhibitors for various enzyme targets.

-

Building Block for Heterocycles: The functional groups present in this molecule make it a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals.

-

Click Chemistry: The terminal alkyne allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, a powerful tool for bioconjugation and the synthesis of complex molecules.

-

Anticancer and Antimicrobial Agents: Numerous studies have reported the synthesis and biological evaluation of novel amino compounds and their derivatives as potential anticancer and antimicrobial agents.[12][13][14][15] The structural features of (S)-2-Aminobut-3-yn-1-ol hydrochloride make it an attractive starting point for the development of new therapeutic agents in these areas.

Safety and Handling

(S)-2-Aminobut-3-yn-1-ol hydrochloride is classified as a hazardous substance. According to available safety data, it is corrosive and can cause severe skin burns and eye damage (H314).[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably in a fume hood.

Conclusion

(S)-2-Aminobut-3-yn-1-ol hydrochloride is a valuable chiral building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a terminal alkyne, a primary amine, and a primary alcohol on a stereochemically defined center makes it an attractive starting material for the synthesis of a diverse range of complex molecules. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of its known properties and predictive insights into its analytical characteristics and potential applications. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

[No Author]. (n.d.). Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. Application to hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly. PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). An investigation of site-selective gas-phase reactions of amino alcohols with dimethyl ether ions. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Carneiro, A., Uriarte, E., Borges, F., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

-

Manjusha, K., & Manju, S. L. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. Retrieved from [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol. Retrieved from [Link]

-

LibreTexts. (2024). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]

-

LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-aminobut-3-en-1-ol hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-Aminobut-3-ynoic acid hydrochloride. Retrieved from [Link]

-

Potaniec, B., Sroka, W., & Anioł, M. (2020). Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. Molecules, 25(10), 2296. Retrieved from [Link]

-

Potaniec, B., Sroka, W., & Anioł, M. (2020). Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. ResearchGate. Retrieved from [Link]

-

Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(1), 51-60. Retrieved from [Link]

-

Figurka, O., et al. (2020). Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone. Journal of Organic and Pharmaceutical Chemistry, 18(3), 34-42. Retrieved from [Link]

-

ResearchGate. (n.d.). Enlarged ¹H‐NMR spectra of propargylic alcohols 1 b with and without... Retrieved from [Link]

-

Ferreira, L. G., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]

-

Ilardi, E. A., & Vitale, R. (2020). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 25(16), 3630. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2022). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. Retrieved from [Link]

-

Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85-100. Retrieved from [Link]

- Google Patents. (n.d.). Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer.

-

Çetinkaya, E., et al. (2013). 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 305-310. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

-

MDPI. (n.d.). Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. Retrieved from [Link]

Sources

- 1. gcms.cz [gcms.cz]

- 2. CAS 898818-92-3 | (S)-2-Aminobut-3-yn-1-ol hydrochloride - Synblock [synblock.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. ijirset.com [ijirset.com]

- 9. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. library.dmed.org.ua [library.dmed.org.ua]

- 15. jocpr.com [jocpr.com]

An In-depth Technical Guide to (S)-2-Aminobut-3-yn-1-ol Hydrochloride: Structure, Stereochemistry, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminobut-3-yn-1-ol hydrochloride is a chiral propargylamine derivative of significant interest in synthetic and medicinal chemistry. Its unique trifunctional structure, featuring a primary alcohol, a chiral amine, and a terminal alkyne, positions it as a versatile building block for the synthesis of complex molecular architectures and novel pharmaceutical agents. This guide provides a comprehensive analysis of its structure and stereochemistry, explores plausible synthetic strategies based on established methodologies for chiral propargylamines, and discusses its potential applications in drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights into its chemical properties and utility.

Introduction: The Significance of Chiral Propargylamines

Chiral amino alcohols and propargylamines are pivotal structural motifs in a vast array of biologically active compounds, including natural products and synthetic drugs.[1] The propargylamine moiety, in particular, is a versatile functional group known for its reactivity and has been integrated into numerous therapeutic agents.[1] The precise three-dimensional arrangement of functional groups is often critical for biological activity, making the stereocontrolled synthesis of such molecules a key objective in pharmaceutical research and development.

(S)-2-Aminobut-3-yn-1-ol hydrochloride (CAS Number: 898818-92-3) is a notable example of this class of compounds, offering multiple points for chemical modification while maintaining a defined stereocenter.[2] It is crucial to distinguish this compound from its more commonly cited analogue, (S)-2-aminobut-3-en-1-ol hydrochloride, which contains a double bond instead of a triple bond.[3]

Molecular Structure and Stereochemistry

The fundamental characteristics of (S)-2-Aminobut-3-yn-1-ol hydrochloride are detailed below:

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-aminobut-3-yn-1-ol;hydrochloride | [2] |

| CAS Number | 898818-92-3 | [2] |

| Molecular Formula | C₄H₈ClNO | [2] |

| Canonical SMILES | C#CCO.Cl | [2] |

| InChI Key | RYXAXGYGXKDYOX-WCCKRBBISA-N | [2] |

The structure features a four-carbon backbone. The stereochemistry is defined by the (S)-configuration at the C2 position, which is bonded to the amino group. The presence of the terminal alkyne (propargyl group) provides a reactive handle for a variety of chemical transformations, including click chemistry, coupling reactions, and additions. The primary alcohol at the C1 position can be readily oxidized or functionalized. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Synthesis of Chiral Propargylamino Alcohols: A General Overview

A plausible synthetic strategy would involve the asymmetric addition of an acetylide to a protected amino aldehyde. The chirality can be introduced through a chiral auxiliary or a chiral catalyst.

Conceptual Experimental Protocol:

-

Preparation of the Chiral Precursor: A readily available chiral starting material, such as L-serine, would first have its amino and carboxyl groups appropriately protected. The protected carboxylic acid would then be reduced to an aldehyde to yield a protected chiral α-amino aldehyde.

-

Asymmetric Alkynylation: The key stereocenter is already established in the starting material. The protected amino aldehyde would then be reacted with a suitable acetylide nucleophile, such as lithium acetylide or the Grignard reagent of acetylene. This nucleophilic addition to the aldehyde would form the propargyl alcohol moiety.

-

Deprotection and Salt Formation: The protecting groups on the amino and potentially the hydroxyl function would be removed under appropriate conditions. Subsequent treatment with hydrochloric acid would yield the final product, (S)-2-Aminobut-3-yn-1-ol hydrochloride.

This retro-synthetic approach leverages the "chiral pool" and is a common strategy for the synthesis of enantiomerically pure molecules.

Physicochemical and Spectroscopic Properties

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for (S)-2-Aminobut-3-yn-1-ol hydrochloride are not widely published. However, some physical properties can be inferred from supplier information.

| Property | Value |

| Physical Form | White to yellow solid |

| Storage Temperature | 2-8 °C |

Note on Spectroscopic Characterization: For researchers synthesizing this compound, standard spectroscopic techniques would be employed for characterization.

-

¹H NMR: Expected signals would include a singlet for the acetylenic proton, multiplets for the methine and methylene protons of the butanol backbone, and exchangeable protons for the amine and hydroxyl groups.

-

¹³C NMR: Distinct signals for the two sp-hybridized carbons of the alkyne, the chiral carbon bearing the amino group, and the carbon bearing the hydroxyl group would be expected.

-

IR Spectroscopy: Characteristic absorbances for the O-H, N-H, C≡C-H, and C≡C bonds would be anticipated.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns would confirm the molecular weight and structure.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of (S)-2-Aminobut-3-yn-1-ol hydrochloride makes it a highly valuable building block in several areas of chemical and pharmaceutical research.

-

Scaffold for Bioactive Molecules: The propargylamine motif is present in a number of marketed drugs, including monoamine oxidase (MAO) inhibitors.[4] The terminal alkyne allows for the facile introduction of this compound into larger molecules via Sonogashira coupling or "click" chemistry (copper-catalyzed azide-alkyne cycloaddition).

-

Synthesis of Chiral Ligands: Chiral amino alcohols are well-known precursors for the synthesis of chiral ligands used in asymmetric catalysis. The presence of both a nitrogen and an oxygen atom allows for the formation of bidentate ligands that can coordinate to a metal center, creating a chiral environment for a variety of chemical transformations.

-

Versatile Synthetic Intermediate: The hydroxyl and amino groups can be selectively protected and deprotected, allowing for sequential chemical modifications at different positions of the molecule. The alkyne can be reduced to the corresponding alkene or alkane, or it can participate in a variety of addition and cyclization reactions.[5]

Conclusion

(S)-2-Aminobut-3-yn-1-ol hydrochloride is a chiral molecule with significant potential as a building block in organic synthesis and drug discovery. Its well-defined stereochemistry and the presence of three distinct functional groups offer a wide range of possibilities for the creation of novel and complex molecules. While detailed experimental data for this specific compound is not extensively documented in public sources, this guide provides a solid foundation for understanding its structure, plausible synthetic routes, and potential applications based on the established chemistry of related compounds. Further research into the synthesis and characterization of this and similar chiral propargylamino alcohols is warranted to fully unlock their synthetic potential.

References

-

Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]

-

Carneiro, A., Uriarte, E., Borges, F., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. [Link]

-

PubChem. (n.d.). (S)-2-aminobut-3-en-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2013). A selective transformation of enals into chiral γ-amino alcohols. Organic Letters, 15(18), 4810-4813. [Link]

-

ACS Publications. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters. [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

SFU Library. (n.d.). Spectral Database for Organic Compounds SDBS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters, 24(24), 4473–4477. [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2018). Three-step synthesis of chiral and sterically hindered amino alcohols based on cyclic enol phosphates. [Link]

-

PubChem. (n.d.). (S)-2-Aminobut-3-ynoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2018). One‐Pot Synthesis of Chiral 1‐Aryl‐2‐Aminoethanols via Ir‐Catalyzed Asymmetric Hydrogenation. [Link]

- Google Patents. (n.d.). CN105481703A - Method for synthesizing (S)-2-aminobutanol.

-

PubMed Central. (2018). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. ACS Catalysis, 8(11), 10696-10715. [Link]

- Google Patents. (n.d.). US3953512A - Process for manufacturing 2-aminobutanol.

- Google Patents. (n.d.). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.

- Google Patents. (n.d.). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.

-

CAS. (n.d.). CAS SciFinder. Retrieved from [Link]

-

PubMed. (2022). Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives. Angewandte Chemie International Edition in English, 61(26), e202203244. [Link]

-

LookChem. (n.d.). Cas 99726-03-1,2-aminobut-3-en-1-ol hydrochloride. Retrieved from [Link]

-

Next Peptide. (n.d.). 89619-81-8 | 2-Aminobut-3-enoic acid hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-Aminobut-3-enoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. (S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry [tengerchemical.com]

A Technical Guide to the Discovery and Synthesis of Chiral Propargylamines

Abstract

Chiral propargylamines are a cornerstone of modern organic synthesis and medicinal chemistry. Characterized by a stereogenic center adjacent to a carbon-carbon triple bond, these structures serve as exceptionally versatile building blocks for the synthesis of complex nitrogen-containing molecules, including a number of important pharmaceuticals. Their unique combination of chirality and the reactive alkyne moiety provides a gateway to diverse chemical transformations. This guide provides an in-depth analysis of the key enantioselective strategies developed for their synthesis. We will explore the mechanistic underpinnings, practical applications, and causal logic behind the most powerful catalytic methods, including the direct addition of alkynes to imines, the multicomponent A³ coupling reaction, and the asymmetric hydrogenation of ketimines. By grounding these protocols in authoritative literature, this document serves as a technical resource for professionals engaged in synthetic chemistry and drug discovery.

Introduction: The Strategic Importance of Chiral Propargylamines

Propargylamines are organic compounds containing an amino group attached to a propargyl group (HC≡C-CH₂-). When the carbon atom bearing the nitrogen is a stereocenter, the molecule is a chiral propargylamine. This structural motif is of profound importance in the chemical sciences for two primary reasons:

-

A Versatile Synthetic Intermediate : The alkyne functionality is a synthetic linchpin, readily participating in a vast array of transformations such as cycloadditions (e.g., "click chemistry"), hydrations, reductions, and cross-coupling reactions. This allows for the elaboration of the propargylamine core into more complex scaffolds, particularly nitrogen-containing heterocycles like pyrroles, pyridines, and oxazoles.[1][2][3]

-

A Privileged Pharmacophore : The propargylamine moiety is a key structural feature in several biologically active compounds and approved drugs.[4][5] Its role is often to act as an irreversible inhibitor of specific enzymes by forming a covalent bond with the enzyme's active site.

A prominent example of their therapeutic relevance is found in the treatment of Parkinson's disease. The drugs Selegiline and Rasagiline are potent, selective, and irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for dopamine degradation in the brain.[6][7][8] The chiral propargylamine core is essential for their mechanism of action, highlighting the critical need for robust and stereocontrolled synthetic methods to access these and other valuable molecules.[7][9]

This guide will focus on the most effective and widely adopted catalytic asymmetric methods for the synthesis of these high-value compounds.

Core Strategy I: Catalytic Asymmetric Addition of Alkynes to Imines

One of the most direct and atom-economical routes to chiral propargylamines is the catalytic enantioselective addition of a terminal alkyne's C(sp)-H bond across the C=N double bond of an imine.[10] This approach avoids the pre-generation of stoichiometric organometallic reagents, aligning with the principles of green chemistry.[11]

Causality and a Self-Validating System

The central challenge is to activate the weakly acidic C-H bond of the alkyne and simultaneously control the facial selectivity of its addition to the prochiral imine. This has been elegantly solved using chiral transition-metal complexes, most notably those of Copper(I).[12][13][14] The choice of a Cu(I) salt combined with a chiral ligand, such as a bis(oxazoline)pyridine (PyBox), creates a self-validating catalytic system. The reaction's success—measured by high yield and high enantiomeric excess (ee)—intrinsically validates the proposed mechanism wherein the chiral copper complex orchestrates the entire stereodetermining event.

Mechanism of Cu(I)/PyBox-Catalyzed Alkyne-Imine Addition

The catalytic cycle is believed to proceed through the following key steps[15][16]:

-

Ligand Exchange : The chiral PyBox ligand coordinates to the Copper(I) salt.

-

Acetylide Formation : The terminal alkyne coordinates to the chiral copper complex, increasing the acidity of its terminal proton. A weak base (often the amine substrate or an added non-nucleophilic base) facilitates deprotonation to form a chiral copper-acetylide intermediate. This is the key activated nucleophile.

-

Imine Coordination & Nucleophilic Attack : The imine (often generated in situ from an aldehyde and an amine) coordinates to the copper center. The acetylide then attacks one of the two enantiotopic faces of the imine carbon. The steric and electronic environment created by the chiral ligand directs this attack, establishing the product's stereochemistry.

-

Product Release & Catalyst Regeneration : Protonolysis releases the chiral propargylamine product and regenerates the active copper catalyst for the next cycle.

Visualization: Catalytic Cycle

Caption: Catalytic cycle for Cu(I)/PyBox catalyzed alkyne-imine addition.

Data Presentation: Scope of the Cu(I)/PyBox System

The following table summarizes representative results for the enantioselective addition of phenylacetylene to various in situ generated imines, demonstrating the method's reliability.[12][14][17]

| Entry | Aldehyde (R) | Amine (R') | Solvent | Yield (%) | ee (%) | Source |

| 1 | Benzaldehyde | Aniline | Toluene | 91 | 91 | [12] |

| 2 | Benzaldehyde | Aniline | Water | 71 | 84 | [14] |

| 3 | 4-Cl-Benzaldehyde | Aniline | Toluene | 95 | 95 | [17] |

| 4 | 4-MeO-Benzaldehyde | Aniline | Toluene | 93 | 90 | [17] |

| 5 | 2-Naphthaldehyde | Aniline | Toluene | 94 | 96 | [17] |

| 6 | Benzaldehyde | Benzylamine | Toluene | 85 | 88 | [12] |

Experimental Protocol: Representative Cu(I)/PyBox Catalyzed Addition

This protocol is adapted from the work of Li and coworkers.[12][14]

-

Catalyst Preparation : To a flame-dried Schlenk tube under an argon atmosphere, add Cu(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈, 10 mol%) and the chiral PyBox ligand (e.g., (S)-2,6-bis(4'-isopropyl-2'-oxazolin-2'-yl)pyridine, 10 mol%).

-

Solvent Addition : Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Reagent Addition : Add the aldehyde (1.0 mmol), the amine (1.0 mmol), and the terminal alkyne (1.2 mmol) sequentially via syringe.

-

Reaction : Stir the reaction mixture at room temperature for the specified time (typically 24-96 hours), monitoring progress by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral propargylamine.

-

Analysis : Determine the yield and measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Core Strategy II: The Asymmetric A³ (Aldehyde-Alkyne-Amine) Coupling

The A³ coupling is a powerful, one-pot multicomponent reaction that combines an aldehyde, an alkyne, and an amine to directly form a propargylamine.[16][18] Its asymmetric variant (AA³ coupling) has become a benchmark for efficiency in constructing chiral propargylamines.[15] The reaction's nature changes significantly depending on whether a primary or secondary amine is used.

Causality: Primary vs. Secondary Amines

-

With Primary Amines : The aldehyde and primary amine reversibly form a neutral imine intermediate. The catalytic challenge is for the metal-acetylide to compete with other potential side reactions and add enantioselectively to this imine.[15]

-

With Secondary Amines : The aldehyde and secondary amine form a much more electrophilic iminium ion . This enhanced reactivity often leads to faster reactions but requires different catalyst/ligand systems to achieve high stereocontrol. P,N-ligands like QUINAP have proven highly effective in this context.[15][19]

The choice of ligand is therefore causally linked to the nature of the amine substrate and the electrophilicity of the intermediate C=N species.

Mechanism of the AA³ Coupling

The general mechanism mirrors the alkyne-imine addition, with the critical difference being the in situ formation of the electrophile.[15][16][18] A copper catalyst first activates the alkyne to form a copper acetylide. Concurrently, the aldehyde and amine condense. The copper acetylide then attacks the resulting imine or iminium ion in the stereodetermining step.

Visualization: AA³ Coupling Workflows

Caption: Contrasting workflows for AA³ coupling with primary and secondary amines.

Data Presentation: Scope of the Cu(I)/QUINAP-Catalyzed AA³ Reaction

This table highlights the effectiveness of the CuBr/QUINAP system for the synthesis of tertiary propargylamines from secondary amines, aldehydes, and alkynes.[15]

| Entry | Aldehyde | Amine | Alkyne | Yield (%) | ee (%) | Source |

| 1 | Cyclohexanecarboxaldehyde | Dibenzylamine | Phenylacetylene | 98 | 96 | [15] |

| 2 | Isovaleraldehyde | Dibenzylamine | Phenylacetylene | 98 | 92 | [15] |

| 3 | Benzaldehyde | Dibenzylamine | Phenylacetylene | 95 | 78 | [15] |

| 4 | Isobutyraldehyde | Diallylamine | 1-Hexyne | 97 | 88 | [15] |

| 5 | Pivalaldehyde | Dibenzylamine | (Trimethylsilyl)acetylene | 98 | 95 | [15] |

Experimental Protocol: Representative Cu(I)/QUINAP Catalyzed AA³ Coupling

This protocol is based on the work of Knochel and others.[15][19]

-

Catalyst Preparation : In a glovebox or under a strict argon atmosphere, add CuBr (5 mol%) and (R)-QUINAP (5.5 mol%) to a dry reaction vessel.

-

Solvent and Reagent Addition : Add anhydrous toluene (1.0 M concentration relative to the aldehyde). Add the secondary amine (1.1 equiv) and the terminal alkyne (1.5 equiv).

-

Initiation : Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Add the aldehyde (1.0 equiv) dropwise over 10 minutes.

-

Reaction : Allow the reaction to stir for 12-24 hours, monitoring by TLC.

-

Workup : Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification & Analysis : Purify the crude product by flash column chromatography. Determine yield and enantiomeric excess by chiral HPLC or GC.

Core Strategy III: Asymmetric Hydrogenation of Propargylic Ketimines

An alternative to forming the stereocenter via C-C bond construction is to create it through the stereoselective reduction of a prochiral C=N bond that is already adjacent to an alkyne. This is achieved via asymmetric hydrogenation or transfer hydrogenation of propargylic ketimines. This strategy is particularly valuable when the corresponding propargylic ketones are readily accessible.

Causality and Methodological Choice

The choice between direct hydrogenation (using H₂) and transfer hydrogenation (using a hydrogen donor like isopropanol or a Hantzsch ester) is often one of practicality and catalyst compatibility.

-

Asymmetric Hydrogenation : Requires specialized high-pressure equipment but can be extremely efficient. Catalysts are often based on precious metals like Ruthenium or Rhodium with chiral phosphine ligands.[20][21]

-

Asymmetric Transfer Hydrogenation (ATH) : Can be performed with standard laboratory glassware. The development of organocatalytic transfer hydrogenation using chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) has provided a metal-free, operationally simple alternative.[22] In this system, the chiral acid activates the imine by protonation, and a hydride donor (e.g., Hantzsch ester) delivers the hydride to a specific face of the iminium ion, guided by the chiral counter-anion.[22]

Visualization: Organocatalytic Transfer Hydrogenation Workflow

Caption: Workflow for chiral phosphoric acid catalyzed transfer hydrogenation.

Experimental Protocol: Organocatalytic Asymmetric Transfer Hydrogenation

This representative protocol is based on established methodologies for Brønsted acid catalysis.[22]

-

Setup : To a vial, add the propargylic ketimine (0.1 mmol, 1.0 equiv), the chiral phosphoric acid catalyst (e.g., TRIP, 5-10 mol%), and the Hantzsch ester (1.2 equiv).

-

Solvent : Add an anhydrous, non-polar solvent such as toluene or dichloromethane (0.5 mL).

-

Reaction : Stir the mixture at the specified temperature (e.g., 25-40 °C) for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

Workup : Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

-

Purification & Analysis : Purify the product by flash column chromatography to remove the catalyst and the oxidized Hantzsch ester. Determine the yield and analyze the enantiomeric excess by chiral HPLC.

Conclusion and Future Outlook

The synthesis of chiral propargylamines has matured into a sophisticated field, with catalytic asymmetric methods providing reliable and efficient access to a vast array of these valuable compounds. The development of copper-catalyzed alkyne-imine additions and multicomponent A³ couplings represents a paradigm of atom economy and catalytic efficiency. Complementary reductive strategies, especially metal-free organocatalytic transfer hydrogenations, have further expanded the synthetic toolkit, offering milder conditions and operational simplicity.

The profound impact of this chemistry is evidenced by its application in the synthesis of pharmaceuticals like Rasagiline, demonstrating a direct link between fundamental synthetic innovation and human health.

Future research will likely focus on several key areas:

-

Sustainable Catalysis : Expanding the catalyst portfolio to include earth-abundant and non-toxic metals (e.g., iron, manganese) to replace precious metals.[23]

-

Metal-Free Methodologies : Further development of organocatalytic and photocatalytic strategies to completely avoid metal contaminants in the final products, which is a critical consideration in drug manufacturing.[24][25]

-

Expanded Scope : Designing new catalysts and reaction conditions to accommodate more challenging and functionally diverse substrates, enabling the synthesis of even more complex molecular architectures.

The continued evolution of these synthetic strategies ensures that chiral propargylamines will remain central to innovation in both academic research and the pharmaceutical industry.

References

-

Wei, C., & Li, C.-J. (2002). Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)pybox Complex in Water and in Toluene. Journal of the American Chemical Society, 124(20), 5638–5639. [Link]

-

Wei, C., & Li, C.-J. (2002). Enantioselective direct-addition of terminal alkynes to imines catalyzed by copper(I)pybox complex in water and in toluene. PubMed. [Link]

-

Wang, M., et al. (2013). Organocatalytic asymmetric synthesis of propargylamines with two adjacent stereocenters: mannich-type reactions of in situ generated C-alkynyl imines with β-keto esters. Angewandte Chemie International Edition, 52(44), 11509-12. [Link]

-

Li, C.-J., & Wei, C. (2003). Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines. Proceedings of the National Academy of Sciences, 100(14), 8045–8048. [Link]

-

Rokade, B. V., Barker, J., & Guiry, P. J. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Chemical Society Reviews, 48(18), 4766–4790. [Link]

-

Li, P., et al. (2018). Copper-catalyzed tandem A3-coupling–isomerization–hydrolysis reactions of aldehydes and terminal alkynes leading to chalcones. Organic Chemistry Frontiers. [Link]

-

Castagnolo, D. (2020). Propargylamines: Recent Advances in Asymmetric Synthesis and Use as Chemical Tools in Organic Chemistry. ResearchGate. [Link]

-

Koradin, C., et al. (2006). Enantioselective addition of terminal alkynes to isolated isoquinoline iminiums. Organic Letters, 8(1), 143-6. [Link]

-

Che, C.-M., et al. (2007). Gold(III) Salen Complex-Catalyzed Synthesis of Propargylamines via a Three-Component Coupling Reaction. Organic Letters, 9(24), 5051–5054. [Link]

-

Hu, W., et al. (2022). Gold-catalyzed transformations of N-propargylamides. ResearchGate. [Link]

-

Wei, C., & Li, C.-J. (2002). Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)pybox Complex in Water and in Toluene. American Chemical Society. [Link]

-

Terada, M., et al. (2018). Catalytic asymmetric approach to syn-propargylamines. ResearchGate. [Link]

-

Manujyothi, R., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(36), 22171-22193. [Link]

-

Papathanasiou, M., et al. (2024). Mechanochemical Cu(ii) complexes and propargylamine synthetic adventures. RSC Publishing. [Link]

-

Wikipedia. (n.d.). A3 coupling reaction. Wikipedia. [Link]

-

Längle, S., et al. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry, 13, 2476–2486. [Link]

-

Lu, Y., et al. (2018). Asymmetric Synthesis of Chiral 1,4-Enynes through Organocatalytic Alkenylation of Propargyl Alcohols with Trialkenylboroxines. ResearchGate. [Link]

-

Sanjay, S. S. (2021). Structure of Rasagiline & Selegiline metabolites. ResearchGate. [Link]

-

Vitale, F., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 118(3), 1116-1168. [Link]

-

Ghosh, P., & Islam, A. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances. [Link]

-

Chemistry LibreTexts. (2023). 3.1: A3 Coupling Reaction. Chemistry LibreTexts. [Link]

-

Xu, J., et al. (2006). Chiral N-phosphonyl imine chemistry: an efficient asymmetric synthesis of chiral N-phosphonyl propargylamines. Organic & Biomolecular Chemistry. [Link]

-

Reddy, B. V. S., et al. (2016). Copper-Catalyzed A3-Coupling: Synthesis of 3-Amino-1,4-diynes. ResearchGate. [Link]

-

Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(11), 2405–2408. [Link]

-

Kumar, S., & Sharma, A. (2016). A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. [Link]

-

Morris, R. H., et al. (2013). Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines. Science, 342(6162), 1080-3. [Link]

-

Magyar, K., & Szende, B. (2023). Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. MDPI. [Link]

-

Zhang, G., et al. (2023). Gold-Catalyzed Asymmetric Transformation of Hydroxylated Propargylic Esters. eScholarship.org. [Link]

-

Finberg, J. P. M. (2014). Structures of selegiline, rasagiline, and their metabolites. ResearchGate. [Link]

-

Zhang, L., et al. (2021). Gold-catalysed asymmetric net addition of unactivated propargylic C–H bonds to tethered aldehydes. Nature Communications, 12(1), 708. [Link]

-